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molecular formula C10H18O4 B1601407 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate CAS No. 92418-59-2

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Cat. No. B1601407
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215004B1

Procedure details

To a well-stirred solution of solketal (21, 62.6 ml, 500 mmol), Et3N (83.6 ml, 600 mmol) and DMAP (5 g, 40.9 mmol) in tert-butyl methyl ether (11) at 0° C., n-butyryl chloride (52.4 mL, 500 mmol) was added dropwise over a 75 minute period. The mixture was stirred for an additional hour at 0° C. and then at room temperature for an additional 5 hours. The mixture was diluted with AcOEt (11), washed with water (11), dried (MgSO4), filtered and evaporated to afford 22 (104.6 g, 500 mmol, 100%) as an oil. The material was used in the next step without any further purification.
Quantity
62.6 mL
Type
reactant
Reaction Step One
Name
Quantity
83.6 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.CCN(CC)CC.[CH3:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>CN(C1C=CN=CC=1)C.COC(C)(C)C.CCOC(C)=O>[C:20]([O:8][CH2:7][CH:5]1[CH2:4][O:3][C:2]([CH3:9])([CH3:1])[O:6]1)(=[O:21])[CH2:19][CH2:18][CH3:17]

Inputs

Step One
Name
Quantity
62.6 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
83.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
52.4 mL
Type
reactant
Smiles
CCCC(=O)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (11)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)(=O)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 500 mmol
AMOUNT: MASS 104.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06215004B1

Procedure details

To a well-stirred solution of solketal (21, 62.6 ml, 500 mmol), Et3N (83.6 ml, 600 mmol) and DMAP (5 g, 40.9 mmol) in tert-butyl methyl ether (11) at 0° C., n-butyryl chloride (52.4 mL, 500 mmol) was added dropwise over a 75 minute period. The mixture was stirred for an additional hour at 0° C. and then at room temperature for an additional 5 hours. The mixture was diluted with AcOEt (11), washed with water (11), dried (MgSO4), filtered and evaporated to afford 22 (104.6 g, 500 mmol, 100%) as an oil. The material was used in the next step without any further purification.
Quantity
62.6 mL
Type
reactant
Reaction Step One
Name
Quantity
83.6 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.CCN(CC)CC.[CH3:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>CN(C1C=CN=CC=1)C.COC(C)(C)C.CCOC(C)=O>[C:20]([O:8][CH2:7][CH:5]1[CH2:4][O:3][C:2]([CH3:9])([CH3:1])[O:6]1)(=[O:21])[CH2:19][CH2:18][CH3:17]

Inputs

Step One
Name
Quantity
62.6 mL
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Name
Quantity
83.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
52.4 mL
Type
reactant
Smiles
CCCC(=O)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (11)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)(=O)OCC1OC(OC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 500 mmol
AMOUNT: MASS 104.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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